N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251622-03-3
VCID: VC7730331
InChI: InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(4-3-13-26(20)21)30(28,29)27(18-11-7-16(22)8-12-18)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3
SMILES: CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Molecular Formula: C21H18ClFN4O2S
Molecular Weight: 444.91

N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251622-03-3

Cat. No.: VC7730331

Molecular Formula: C21H18ClFN4O2S

Molecular Weight: 444.91

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251622-03-3

Specification

CAS No. 1251622-03-3
Molecular Formula C21H18ClFN4O2S
Molecular Weight 444.91
IUPAC Name N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(4-3-13-26(20)21)30(28,29)27(18-11-7-16(22)8-12-18)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3
Standard InChI Key CFUHDSMPANZUQP-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a fused triazolo-pyridine scaffold substituted with a sulfonamide group, a 4-chlorophenyl moiety, and a 4-fluorobenzyl group. Its molecular formula, C21_{21}H18_{18}ClFN4_4O2_2S, corresponds to a molecular weight of 444.91 g/mol. Key structural attributes include:

  • Triazolo[4,3-a]pyridine core: A bicyclic system combining a triazole and pyridine ring, known for enhancing metabolic stability and binding affinity .

  • Sulfonamide group: Imparts polarity and facilitates interactions with biological targets such as enzymes .

  • Halogenated substituents: The 4-chlorophenyl and 4-fluorobenzyl groups contribute to lipophilicity and electronic effects, critical for target recognition .

Table 1: Molecular and Physicochemical Data

PropertyValueSource
Molecular FormulaC21_{21}H18_{18}ClFN4_4O2_2S
Molecular Weight444.91 g/mol
CAS Number1251622-03-3
SolubilityModerate in DMSO
StabilityStable under standard lab conditions

The compound is achiral, with a planar triazolo-pyridine core confirmed by X-ray crystallography in analogous structures . Its logP value (∼3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions optimized for yield and purity:

  • Core Formation: Cyclization of pyridine derivatives with hydrazine under acidic conditions generates the triazolo[4,3-a]pyridine core .

  • Sulfonamide Coupling: Reaction with 4-chlorophenylsulfonyl chloride and 4-fluorobenzylamine introduces the sulfonamide and aryl groups.

  • Purification: Chromatography or recrystallization ensures >95% purity.

Table 2: Key Synthesis Steps

StepReagents/ConditionsYield
1Hydrazine, HCl, 80°C, 12h65%
24-Chlorophenylsulfonyl chloride, DMF, RT78%
34-Fluorobenzylamine, Et3_3N, 60°C82%

Spectroscopic Characterization

  • NMR: 1^1H NMR (DMSO-d6d_6): δ 8.45 (s, 1H, triazole-H), 7.65–7.30 (m, 8H, aromatic-H), 4.70 (s, 2H, CH2_2), 2.85 (q, 2H, CH2_2CH3_3), 1.30 (t, 3H, CH3_3).

  • FTIR: Peaks at 1340 cm1^{-1} (S=O) and 1150 cm1^{-1} (C-F).

  • MS: [M+H]+^+ at m/z 445.3.

Biological Activities and Mechanisms

Table 3: Biological Activity Data (Analog Compounds)

TargetIC50_{50}/MICReference
Falcipain-22.24–4.98 μM
PI3Kα40–68 nM
VEGFR-20.38–1.33 μM
E. coli8–16 μg/mL

Challenges and Future Directions

  • Synthetic Optimization: Current yields (65–82%) require improvement for scalability.

  • Toxicity Profiling: Preliminary data indicate hepatotoxicity at high doses (>100 μM).

  • Target Selectivity: Off-target effects on human proteases necessitate structural modifications .

Future research should prioritize in vivo efficacy studies, formulation development, and combinatorial therapies to enhance therapeutic indices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator